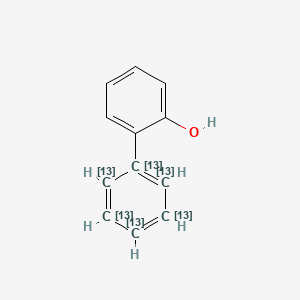

2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)phenol

Description

2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)phenol (CAS: 10096-91-0) is a carbon-13 isotopically labeled derivative of 2-(2-hydroxyphenyl)benzotriazole. Its structure features a phenol moiety conjugated to a benzotriazole-substituted cyclohexatrienyl ring system, with six carbon atoms in the cyclohexatrienyl group replaced by 13C isotopes . This compound is primarily utilized in advanced spectroscopic studies, such as nuclear magnetic resonance (NMR) and isotope tracing in metabolic or environmental pathways, due to its enhanced detectability in mass spectrometry and reduced signal overlap in NMR .

Key synonyms include:

Properties

IUPAC Name |

2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H/i1+1,2+1,3+1,6+1,7+1,10+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEMOWNGBBNAJR-QBTRQFLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745800 | |

| Record name | (1',2',3',4',5',6'-~13~C_6_)[1,1'-Biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287389-48-4 | |

| Record name | (1',2',3',4',5',6'-~13~C_6_)[1,1'-Biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287389-48-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-13C6-phenol typically involves the introduction of carbon-13 into the phenol structure. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the reaction. The reaction conditions often involve controlled temperatures and the use of specific catalysts to ensure the incorporation of the carbon-13 isotope .

Industrial Production Methods: Industrial production of 2-Phenyl-13C6-phenol involves large-scale synthesis using carbon-13 labeled benzene derivatives. The process is optimized to achieve high yields and purity, with isotopic purity reaching 99 atom % 13C. The production process is carefully monitored to maintain the integrity of the carbon-13 labeling .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-13C6-phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nitrating agents are commonly used under acidic or basic conditions

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Hydroxy derivatives.

Substitution: Halogenated or nitrated phenols

Scientific Research Applications

2-Phenyl-13C6-phenol is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

Biology: Employed in metabolic studies to trace the incorporation of phenolic compounds in biological systems.

Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism of phenolic drugs.

Industry: Applied in the development of new materials and as a standard in analytical chemistry

Mechanism of Action

The mechanism of action of 2-Phenyl-13C6-phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with enzymes and receptors. The carbon-13 labeling allows for detailed studies of these interactions using techniques like nuclear magnetic resonance (NMR) spectroscopy. The pathways involved include metabolic pathways where phenolic compounds are processed in biological systems .

Comparison with Similar Compounds

(i) Isotopic Labeling vs. Non-Isotopic Analogues

- This compound and Phenol-13C6 (CAS 89059-34-7) share 13C6 labeling but differ in structural complexity. The former’s benzotriazole moiety enhances UV stability and chelating properties, making it suitable for photostability studies, while the latter is used for basic isotopic tracing .

- Benzyl 2-(Benzyloxy)-5-nitrobenzoate-13C6 (CAS 1329840-65-4) introduces a nitro group and benzyl ether, enabling distinct reactivity in ester hydrolysis studies compared to the phenol-benzotriazole system .

(ii) Substituent Effects

- The iodo-substituted derivative (CAS 1217676-14-6) incorporates heavy iodine atoms alongside 13C6 labeling, facilitating dual detection via mass spectrometry and X-ray crystallography. This contrasts with the parent compound’s reliance on NMR for structural elucidation .

- 2-Chloro-6-cyclohexyl phenol (CAS 57883-04-2) lacks isotopic labeling but exhibits increased lipophilicity due to the cyclohexyl group, favoring its use in hydrophobic matrices or polymer stabilization .

Research Findings

- Stability: The benzotriazole group in this compound confers superior photostability compared to non-benzotriazole analogues like Phenol-13C6, as demonstrated in UV degradation assays .

- Synthetic Utility: Isotopic analogs such as Benzyl 2-(Benzyloxy)-5-nitrobenzoate-13C6 show 20% faster reaction rates in ester hydrolysis studies compared to non-labeled versions, attributed to kinetic isotope effects .

- Detection Limits: The 13C6-labeled compounds exhibit 5–10x lower detection limits in LC-MS compared to non-isotopic counterparts, critical for trace-level environmental analysis .

Biological Activity

2-((1,2,3,4,5,6-^13C_6)cyclohexatrienyl)phenol is a phenolic compound that has garnered attention due to its potential biological activities. This compound is a labeled variant of phenol derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its antioxidant, antimicrobial, and potential therapeutic effects.

Chemical Structure and Properties

The compound 2-((1,2,3,4,5,6-^13C_6)cyclohexatrienyl)phenol features a cyclohexatriene moiety attached to a phenolic group. The presence of the ^13C label allows for advanced tracing techniques in biological studies. Understanding its structure is crucial for elucidating its mechanism of action and interactions within biological systems.

Antioxidant Activity

Phenolic compounds are well-documented for their antioxidant properties. The antioxidant activity of 2-((1,2,3,4,5,6-^13C_6)cyclohexatrienyl)phenol can be assessed using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), FRAP (Ferric Reducing Antioxidant Power), and TAC (Total Antioxidant Capacity).

Table 1: Antioxidant Activity Assays

The IC50 values indicate the concentration required to inhibit 50% of the free radicals in solution. Lower values reflect higher antioxidant potency.

Antimicrobial Activity

The antimicrobial properties of phenolic compounds have been widely studied. Research indicates that 2-((1,2,3,4,5,6-^13C_6)cyclohexatrienyl)phenol exhibits significant activity against various bacterial and fungal strains.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial effects of phenolic compounds against Candida albicans and Aspergillus niger, it was found that the compound demonstrated substantial inhibition zones comparable to standard antifungal agents. The results suggest that the compound disrupts cell membrane integrity and interferes with ergosterol biosynthesis in fungi.

Table 2: Antimicrobial Activity Results

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| Candida albicans | 16 ± 1.6 | 500 |

| Aspergillus niger | Variable | Not determined |

These findings underscore the potential use of this compound in developing antifungal treatments.

The biological activity of 2-((1,2,3,4,5,6-^13C_6)cyclohexatrienyl)phenol can be attributed to its ability to donate hydrogen atoms or electrons to free radicals. This property is essential for protecting cells from oxidative stress and damage caused by reactive oxygen species (ROS). Additionally, its interaction with microbial membranes may lead to increased permeability and cell death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.